molecular formula C12H17NO5S B14372401 2,2-Dimethylpropyl (2-nitrophenyl)methanesulfonate CAS No. 89841-02-1

2,2-Dimethylpropyl (2-nitrophenyl)methanesulfonate

Cat. No.: B14372401
CAS No.: 89841-02-1
M. Wt: 287.33 g/mol
InChI Key: BMSJMDFPWPFGOP-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl (2-nitrophenyl)methanesulfonate is an organic compound with the molecular formula C12H17NO4S. It is a sulfonate ester derived from methanesulfonic acid and is characterized by the presence of a nitrophenyl group and a dimethylpropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropyl (2-nitrophenyl)methanesulfonate typically involves the reaction of 2-nitrophenol with 2,2-dimethylpropyl methanesulfonate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, crystallization, or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl (2-nitrophenyl)methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in organic solvents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as amines, ethers, or thiols.

    Reduction: The primary product is the corresponding amine.

    Oxidation: Products vary based on the conditions but may include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2,2-Dimethylpropyl (2-nitrophenyl)methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent for introducing sulfonate groups into molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl (2-nitrophenyl)methanesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropyl methanesulfonate: Lacks the nitrophenyl group, making it less reactive in certain contexts.

    2-Nitrophenyl methanesulfonate: Lacks the dimethylpropyl group, affecting its steric properties and reactivity.

    2,2-Dimethylpropyl (4-nitrophenyl)methanesulfonate: Similar structure but with the nitro group in a different position, influencing its electronic properties.

Uniqueness

2,2-Dimethylpropyl (2-nitrophenyl)methanesulfonate is unique due to the combination of the bulky dimethylpropyl group and the electron-withdrawing nitrophenyl group. This combination affects its reactivity and makes it suitable for specific synthetic applications where both steric and electronic factors are important.

Properties

CAS No.

89841-02-1

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

IUPAC Name

2,2-dimethylpropyl (2-nitrophenyl)methanesulfonate

InChI

InChI=1S/C12H17NO5S/c1-12(2,3)9-18-19(16,17)8-10-6-4-5-7-11(10)13(14)15/h4-7H,8-9H2,1-3H3

InChI Key

BMSJMDFPWPFGOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COS(=O)(=O)CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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